2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
This compound belongs to the 4H-chromene-3-carbonitrile class, characterized by a bicyclic chromene core substituted with an amino group at position 2, a 2-[(2-chlorobenzyl)oxy]phenyl group at position 4, and a ketone at position 3. Its structure (Fig. 1) includes a tetrahydrochromene scaffold fused to a cyclohexenone ring, with a nitrile group enhancing electronic properties.
Properties
CAS No. |
4610-19-9 |
|---|---|
Molecular Formula |
C23H19ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O3/c24-17-8-3-1-6-14(17)13-28-19-10-4-2-7-15(19)21-16(12-25)23(26)29-20-11-5-9-18(27)22(20)21/h1-4,6-8,10,21H,5,9,11,13,26H2 |
InChI Key |
HDJKLAYXVXTPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction using aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as lipase (Mucor miehei) in ionic liquids . This green and mechanochemical one-pot synthesis approach is favored for its efficiency and environmental friendliness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula: C26H24ClN2O4
- Molecular Weight: 456.88 g/mol
- CAS Number: 309926-90-7
Structural Characteristics
The compound features a tetrahydrochromene framework with a nitrile group and an amino substituent, which contributes to its reactivity and biological activity. The presence of the chlorobenzyl ether moiety enhances its lipophilicity and potential for membrane permeability.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its potential anti-inflammatory and anticancer properties. Studies have indicated that derivatives of chromene compounds exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that related chromene derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in tumor cells .
Research has highlighted the antibacterial and antifungal properties of chromene derivatives. The ability to inhibit microbial growth makes this compound a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that certain chromene derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Materials Science
The unique structural features of the compound allow it to be explored as a building block for novel materials. Its potential use in organic electronics and photonic devices is under investigation due to its electronic properties.
Table: Comparison of Chromene Derivatives in Material Applications
| Compound Name | Application Area | Key Properties |
|---|---|---|
| 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Organic Electronics | High electron mobility |
| 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrochromene | Photonic Devices | Strong photoluminescence |
| 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrochromene | Coatings | UV resistance |
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. Its synthesis routes are being optimized for better yields and purity.
Synthesis Methodology
A common synthesis approach involves the reaction of malononitrile with substituted benzaldehydes in the presence of a base under reflux conditions. This method allows for the introduction of diverse functional groups, enhancing the compound's versatility .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Structural Conformation and Crystallinity
- Ring Conformations: In analogs like 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (), the chromene ring adopts a flattened boat conformation, while the cyclohexenone ring forms a "sofa" conformation. Such conformational preferences influence molecular packing and hydrogen-bonding networks .
- Supramolecular Interactions: The compound 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile () forms 2D sheets via N–H···O/N hydrogen bonds. In contrast, the 2-chlorobenzyloxy substituent in the target compound may disrupt these interactions due to steric effects, leading to distinct crystal morphologies .
Physical and Spectral Properties
- Molecular Weight and Solubility: The target compound (theoretical Mr = ~423.9) is heavier than simpler analogs like 2-amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile (Mr = 296.33, ). Increased molecular weight correlates with reduced aqueous solubility, a critical factor in drug design .
- Color Properties: Derivatives with dimethylamino or furyl substituents () exhibit strong bathochromic shifts due to extended conjugation, making them useful as dyes. The target compound’s chlorobenzyl group, however, lacks such conjugation, limiting its application in colorant chemistry .
Data Table: Key Structural Analogs and Their Properties
Biological Activity
The compound 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 309926-90-7) belongs to a class of chromene derivatives that have garnered attention due to their potential biological activities, particularly in cancer treatment and telomerase inhibition. This article reviews the biological activity of this compound based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H17ClN2O4 |
| Molecular Weight | 456.88 g/mol |
| Boiling Point | 648.8 ± 55.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.29 ± 0.60 (Predicted) |
Research indicates that this compound exhibits significant telomerase inhibitory activity , which is crucial in cancer biology as telomerase is often reactivated in cancer cells, allowing them to proliferate indefinitely. In a study involving various derivatives of chromone compounds, it was found that many exhibited potent inhibition of telomerase with some showing IC50 values less than 1 µM, significantly outperforming staurosporine (IC50 = 6.41 µM) .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays:
- Cell Cycle Arrest : Flow cytometric analysis demonstrated that the compound can induce cell cycle arrest at the G2/M phase in MGC-803 cells and promote apoptosis in a concentration-dependent manner .
- Western Blot Analysis : This revealed a reduction in dyskerin expression, a component of the telomerase complex, indicating a mechanism through which the compound exerts its anticancer effects .
- Structure-Activity Relationship (SAR) : The substitution patterns on the phenyl ring significantly affect the biological activity of the compound. For example, methoxy groups and their positions were found to be crucial for enhancing telomerase inhibition .
Case Studies
Several studies have highlighted the efficacy of similar chromene derivatives:
- A derivative with an amide group showed promising results against various cancer cell lines, indicating that modifications to the structure can enhance biological activity .
- Another study focused on related compounds demonstrated significant antitumor activity linked to specific substitutions on the chromene core .
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 1 | Ethanol, DMAP, reflux | 3 h | ~65% | |
| 2 | Malononitrile, NH₄OAc | 2 h | ~72% |
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
-
Space Group : Triclinic or monoclinic , depending on substituents.
-
Unit Cell Dimensions : Example values from analogs:
Compound (Å) (Å) (Å) , , (°) Reference Analog 1 8.5931 8.7409 11.0695 72.6, 70.1, 80.0 Analog 2 25.021 8.8724 16.3827 -
Hydrogen Bonding : Intermolecular N–H⋯N and N–H⋯O interactions stabilize the crystal lattice .
Advanced: How does the substitution pattern influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
-
2-Chlorobenzyloxy Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
-
Amino and Nitrile Groups : Critical for hydrogen bonding with biological targets (e.g., kinase active sites).
-
Comparative Data :
Substituent Activity (IC₅₀, μM) Target Reference 4-Methylphenyl 12.3 ± 1.2 EGFR 4-Nitrophenyl 8.7 ± 0.9 COX-2
Q. Experimental Design :
- Replace substituents systematically (e.g., halogen, methyl, methoxy).
- Screen against enzyme panels or cell lines to quantify potency shifts.
Advanced: What computational strategies predict target interactions?
Methodological Answer:
Docking Studies : Use software (e.g., AutoDock Vina) with crystal structure data (PDB ID) or homology models.
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
QSAR Models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
Purity Verification : Use HPLC (>95% purity) and SC-XRD to confirm structural integrity .
Assay Optimization :
- Counteract Solubility Issues : Use DMSO carriers with ≤0.1% concentration to avoid cytotoxicity.
- Control for Redox Interference : Include catalase in antioxidant assays to neutralize H₂O₂ artifacts .
Cross-Validate Targets : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR).
Advanced: How to analyze regioselectivity in functionalization reactions?
Methodological Answer:
Mechanistic Probes :
- Isotopic labeling (e.g., ¹³C at the nitrile group) tracked via NMR .
Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
